AKT Kinase Inhibitor

Beschreibung

Eigenschaften

IUPAC Name |

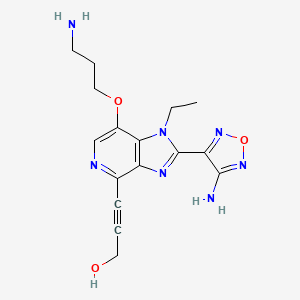

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLOLQIXHMFYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648505 | |

| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842148-40-7 | |

| Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The AKT Signaling Pathway: A Core Regulator of Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

The v-akt murine thymoma viral oncogene homolog (AKT) signaling pathway, also known as the PI3K/AKT/mTOR pathway, is a critical intracellular cascade that governs a vast array of fundamental cellular processes.[1] In healthy tissues, this pathway is meticulously regulated to control cell survival, growth, proliferation, and metabolism.[2] However, in the context of oncology, its frequent dysregulation positions it as a central driver of tumorigenesis and malignant progression.[3] Aberrant activation of AKT signaling is one of the most common molecular characteristics of human malignancies, including ovarian, lung, and pancreatic cancers, contributing to increased cancer cell proliferation, survival, and resistance to therapy.[4][5] This guide provides a detailed examination of the AKT pathway's core mechanics, its role in cancer, methods for its study, and its position as a premier target for novel cancer therapeutics.

Core Pathway Mechanics: The PI3K/AKT/mTOR Axis

The activation of the AKT pathway is a multi-step process initiated by extracellular signals, such as growth factors and hormones, binding to receptor tyrosine kinases (RTKs) on the cell surface.[6] This binding event triggers the activation of phosphoinositide 3-kinase (PI3K).

Activation Cascade:

-

PI3K Activation: Upon stimulation of RTKs, PI3K is recruited to the plasma membrane and activated.[7] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), a lipid component of the cell membrane, converting it into the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8]

-

AKT Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[9] The recruitment of AKT to the plasma membrane induces a conformational change, allowing PDK1 to phosphorylate AKT at threonine 308 (Thr308) in its activation loop.[1][7]

-

Full AKT Activation: For full activation, AKT requires a second phosphorylation event at serine 473 (Ser473) within its C-terminal regulatory domain.[1] This is primarily carried out by the mTOR Complex 2 (mTORC2).[7]

This fully activated AKT then proceeds to phosphorylate a multitude of downstream substrates, orchestrating a wide range of cellular responses.[4] The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), a lipid phosphatase that dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[1][6] Loss or inactivation of PTEN is a common event in many cancers, leading to sustained AKT activation.[4]

References

- 1. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. PIK3CA and PTEN Genes Expressions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevalence of Phosphatidylinositol-3-Kinase (PI3K) Pathway Alterations and Co-alteration of Other Molecular Markers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sinobiological.com [sinobiological.com]

The Core Mechanism of Allosteric AKT Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] At the heart of this pathway lies AKT (also known as Protein Kinase B), a serine/threonine kinase that acts as a central regulatory node. The frequent hyperactivation of the PI3K/AKT pathway in various human cancers has made it a prime target for therapeutic intervention.[1]

Allosteric inhibitors of AKT represent a distinct and highly specific class of anticancer agents. Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of the kinase domain, allosteric inhibitors bind to a unique pocket at the interface of the pleckstrin homology (PH) and kinase domains.[1] This mode of inhibition offers the potential for greater selectivity and a different pharmacological profile compared to other inhibitor classes. This in-depth technical guide will elucidate the core mechanism of action of allosteric AKT inhibitors, present key quantitative data, provide detailed experimental protocols for their characterization, and visualize the critical signaling pathways and experimental workflows.

The AKT Signaling Pathway: A Brief Overview

The activation of AKT is a tightly regulated, multi-step process initiated by extracellular signals.

-

PI3K Activation: Growth factors or cytokines bind to receptor tyrosine kinases (RTKs) on the cell surface, leading to the recruitment and activation of PI3K.[1]

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]

-

AKT Recruitment and Conformational Change: In its inactive state, AKT resides in the cytosol. The PH domain of AKT has a high affinity for PIP3, and this interaction recruits AKT to the plasma membrane. This binding induces a conformational change, exposing key phosphorylation sites.[1]

-

Full Activation: For full activation, AKT must be phosphorylated at two critical residues: Threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex.[1]

-

Downstream Signaling: Once fully activated, AKT translocates to various cellular compartments and phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions that promote cell survival and proliferation.

Core Mechanism of Action of Allosteric AKT Inhibitors

Allosteric AKT inhibitors function through a unique mechanism that distinguishes them from ATP-competitive inhibitors. Instead of competing with ATP at the catalytic site, they bind to a distinct allosteric pocket formed at the interface of the PH and kinase domains.[1] This interaction is fundamental to their inhibitory action and leads to the following key events:

-

Stabilization of the Inactive Conformation: The binding of an allosteric inhibitor locks AKT into a "closed" and inactive conformation. This prevents the necessary conformational changes required for its activation at the plasma membrane.[1]

-

Prevention of Membrane Translocation: By stabilizing the inactive state, the allosteric inhibitor effectively blocks the PH domain's ability to bind to PIP3. This prevents the recruitment of AKT to the plasma membrane, a crucial initial step for its activation.[1]

This mechanism effectively shuts down the AKT signaling cascade at its inception, by preventing the activation of AKT, rather than inhibiting already activated AKT.

Data Presentation: Quantitative Analysis of Allosteric AKT Inhibitors

The potency and selectivity of allosteric AKT inhibitors have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for prominent allosteric inhibitors.

Table 1: In Vitro Biochemical Potency (IC50) of Allosteric AKT Inhibitors against AKT Isoforms

| Inhibitor | Class | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference(s) |

| MK-2206 | Allosteric | 8 | 12 | 65 | [2] |

| Miransertib (ARQ 092) | Allosteric | 5.0 | 4.5 | 16 | [3] |

| Vevorisertib (ARQ 751) | Allosteric | 0.55 | 0.81 | 1.3 | [4] |

Table 2: Cellular Activity (IC50) of Allosteric AKT Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference(s) |

| MK-2206 | PC3 | Prostate Cancer | Not specified, but effective | [5] |

| BT474M1 | Breast Cancer | 0.208 | [5] | |

| TOV-21G | Ovarian Cancer | 0.44 | [5] | |

| CAMA-1 | Breast Cancer | 0.26 | [5] | |

| Miransertib (ARQ 092) | Various | Various | Potent inhibition observed | [6] |

| Vevorisertib (ARQ 751) | Various | Various | Potent inhibition observed | [6] |

Table 3: Binding Affinity (Kd) of an Allosteric AKT Inhibitor

| Inhibitor | Target | Binding Affinity (Kd) (µM) | Method | Reference(s) |

| Quercetin-7-O-β-d-glucopyranoside | AKT1 | 0.246 | Isothermal Titration Calorimetry | [7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of allosteric AKT inhibitors. The following sections provide methodologies for key assays.

Protocol 1: In Vitro AKT Kinase Inhibition Assay (ADP-Glo™)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified AKT kinase by measuring the amount of ADP produced.

Materials:

-

Recombinant active AKT1, AKT2, or AKT3 enzyme

-

AKT substrate (e.g., a specific peptide)

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test compound dilutions

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.

-

Add 5 µL of the test compound at various concentrations (and a vehicle control) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

-

Mix the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Mix the plate and incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP into ATP and provides luciferase/luciferin to generate a luminescent signal.

-

Mix the plate and incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[8]

-

Protocol 2: Western Blot Analysis of AKT Phosphorylation

This technique is used to assess the phosphorylation status of AKT and its downstream targets in cells treated with an allosteric inhibitor, providing a direct measure of on-target effect.

Materials:

-

Cell culture reagents

-

Allosteric AKT inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the allosteric AKT inhibitor at various concentrations for a defined period.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.[9]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[9]

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection and Analysis:

-

Wash the membrane and apply ECL substrate.

-

Visualize protein bands using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.[10]

-

Protocol 3: Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an allosteric AKT inhibitor.

Materials:

-

Cancer cell lines

-

96-well plates

-

Allosteric AKT inhibitor

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of the allosteric AKT inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.[5]

-

-

Assay:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

-

For MTS: Add MTS reagent to each well and incubate for 1-4 hours.[11]

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5]

-

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor with AKT in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.

Materials:

-

Cells or tissue lysates

-

Allosteric AKT inhibitor

-

PBS with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and antibodies for AKT

Procedure:

-

Cell Treatment:

-

Treat cells with the allosteric AKT inhibitor or vehicle control for a defined period.

-

-

Heat Challenge:

-

Harvest cells and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[12]

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.[12]

-

-

Analysis of Soluble Fraction:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble AKT in each sample by Western blotting.[12]

-

-

Data Analysis:

-

Quantify the band intensities for soluble AKT at each temperature for both inhibitor-treated and control samples.

-

Plot the percentage of soluble AKT against temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]

-

Conclusion

Allosteric AKT inhibitors represent a sophisticated and highly specific approach to targeting a key node in cancer cell signaling. Their unique mechanism of action, which involves locking AKT in an inactive conformation and preventing its membrane localization, offers distinct advantages over traditional ATP-competitive inhibitors. The ability to selectively target the AKT pathway while potentially minimizing off-target effects underscores the therapeutic promise of this class of drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and advance allosteric AKT inhibitors in the quest for more effective and targeted cancer therapies. The continued exploration of their intricate binding kinetics, isoform selectivity, and combination potential will be crucial in realizing their full clinical utility.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selectivity Studies and Free Energy Calculations of AKT Inhibitors | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of natural allosteric inhibitor for Akt1 protein through computational approaches and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Discovery and Synthesis of Novel AKT Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel AKT kinase inhibitors, detailing experimental protocols and presenting key data for prominent compounds.

The AKT Signaling Pathway: A Central Regulator of Cellular Processes

The activation of the PI3K/AKT pathway is initiated by various extracellular signals, such as growth factors and cytokines, which stimulate receptor tyrosine kinases (RTKs).[5] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 recruits AKT to the plasma membrane via its pleckstrin homology (PH) domain.[6] Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[5]

Once activated, AKT phosphorylates a wide array of downstream substrates, influencing critical cellular functions:

-

Cell Survival and Apoptosis: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and procaspase-9. It also inhibits the transcription of pro-apoptotic genes by phosphorylating and sequestering Forkhead box O (FOXO) transcription factors in the cytoplasm.[2][4]

-

Cell Cycle Progression: AKT can promote cell cycle progression by phosphorylating and inhibiting the cyclin-dependent kinase inhibitors p21Cip1/Waf1 and p27Kip1.[6]

-

Cell Growth and Proliferation: Through phosphorylation of tuberous sclerosis complex 2 (TSC2), AKT activates mTORC1, a master regulator of protein synthesis and cell growth.[1]

Dysregulation of the PI3K/AKT pathway, often through mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), leads to constitutive AKT activation and is a major driver of tumorigenesis.[7][8]

Novel AKT Kinase Inhibitors: Discovery and Synthesis

The development of small molecule inhibitors targeting AKT has been a major focus of cancer drug discovery. These inhibitors can be broadly classified into two categories: ATP-competitive inhibitors and allosteric inhibitors.

ATP-Competitive Inhibitors

These inhibitors bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its substrates. Several ATP-competitive inhibitors have advanced to clinical trials.

Capivasertib (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor.[9] It has shown promising results in clinical trials, particularly in combination with other targeted therapies for breast cancer.[10][11]

Ipatasertib (GDC-0068) is another orally active and highly selective ATP-competitive pan-AKT inhibitor.[12] It has been evaluated in numerous clinical trials for various cancer types.[13]

Allosteric Inhibitors

Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often in the pleckstrin homology (PH) domain, preventing the conformational changes required for AKT activation. This class of inhibitors can offer greater selectivity compared to ATP-competitive inhibitors.[3][14]

MK-2206 is a well-characterized allosteric inhibitor that has been extensively studied in clinical trials.[15]

Quantitative Data on Novel AKT Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of several key AKT inhibitors against the three AKT isoforms.

| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference(s) |

| Capivasertib (AZD5363) | ATP-Competitive | 3 | 7 | 7 | [9] |

| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [12] |

| Afuresertib (GSK2110183) | ATP-Competitive | 0.08 | 2 | 2.6 | [5] |

| Uprosertib (GSK2141795) | ATP-Competitive | 180 | 32 | 276 | [5] |

| MK-2206 | Allosteric | 8 | 12 | 65 | [15] |

| Akt Inhibitor VIII | Allosteric | 58 | 210 | 2119 | [3] |

Experimental Protocols

Synthesis of Novel AKT Inhibitors

Detailed synthetic procedures for novel AKT inhibitors are often proprietary. However, general synthetic schemes have been published. The synthesis of Capivasertib (AZD5363) , for example, involves a multi-step process culminating in the coupling of a pyrrolopyrimidine core with a substituted piperidine carboxamide side chain.[16] Similarly, the synthesis of Ipatasertib (GDC-0068) involves the construction of a cyclopentylpyrimidine intermediate followed by coupling with a chiral side chain.[17][18]

In Vitro Kinase Assays

1. LanthaScreen™ Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding of an inhibitor to the kinase.[19]

-

Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. Binding of the tracer brings the donor (europium) and acceptor (Alexa Fluor® 647) into proximity, generating a FRET signal. A competitive inhibitor displaces the tracer, leading to a decrease in the FRET signal.[19]

-

-

Add test compound dilutions to a 384-well plate.

-

Add a mixture of kinase and Eu-labeled antibody.

-

Add the Alexa Fluor® 647-labeled tracer.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a TR-FRET compatible plate reader.

-

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][8]

-

Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used by luciferase to generate light. The light output is proportional to the ADP produced and thus the kinase activity.[1][8]

-

-

Set up the kinase reaction with AKT enzyme, substrate, ATP, and the test inhibitor in a 384-well plate.

-

Incubate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Cell-Based Assays

1. Western Blot for AKT Phosphorylation

This is a fundamental assay to determine the inhibitory effect of a compound on AKT signaling within cells.[2][22][23]

-

Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blot using antibodies specific for phosphorylated AKT (p-AKT) at Ser473 and/or Thr308, as well as total AKT as a loading control. A decrease in the p-AKT/total AKT ratio indicates inhibition.[2][22]

-

Procedure Outline: [2][6][22][23]

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with various concentrations of the AKT inhibitor for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with primary antibodies (e.g., rabbit anti-p-AKT Ser473 and mouse anti-total AKT) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy of novel AKT inhibitors.[10][24][25]

-

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with the AKT inhibitor, and tumor growth is monitored over time.[10][24]

-

Procedure Outline: [10][24][25][26]

-

Implant human tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer the AKT inhibitor at the desired dose and schedule (e.g., oral gavage daily).

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT).

-

Conclusion

The development of novel AKT kinase inhibitors represents a promising strategy for the treatment of various cancers. This technical guide has provided an overview of the AKT signaling pathway, highlighted key ATP-competitive and allosteric inhibitors, presented comparative quantitative data, and detailed essential experimental protocols for their synthesis and evaluation. A thorough understanding of these methodologies is critical for researchers and drug development professionals working to advance this important class of targeted therapeutics.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. promega.com [promega.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An exposure–safety analysis to support the dosage of the novel AKT inhibitor capivasertib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 14. benchchem.com [benchchem.com]

- 15. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijfmr.com [ijfmr.com]

- 17. Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resource.aminer.org [resource.aminer.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. promega.com [promega.com]

- 22. benchchem.com [benchchem.com]

- 23. ccrod.cancer.gov [ccrod.cancer.gov]

- 24. benchchem.com [benchchem.com]

- 25. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Role of AKT Isoforms in Cell Survival and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that regulate fundamental cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of the AKT signaling pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[1][3] In mammals, the AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3, each encoded by a distinct gene.[1][3] While they share significant sequence homology, mounting evidence reveals that these isoforms have distinct, non-redundant, and sometimes opposing roles in cellular functions, including the delicate balance between cell survival and programmed cell death (apoptosis).[1][4][5] Understanding the isoform-specific functions of AKT is paramount for the development of targeted and effective cancer therapies. This guide provides a detailed examination of the specific roles of AKT1, AKT2, and AKT3 in cell survival and apoptosis, complete with quantitative data, experimental protocols, and pathway visualizations.

General AKT Activation Pathway

AKT activation is a multi-step process initiated by various growth factors and cytokines.[6] The canonical pathway involves the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.[7][8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including AKT and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1).[7][9][10] This recruitment to the membrane facilitates the phosphorylation of AKT at two critical residues for its full activation: Threonine 308 (T308 in AKT1) in the activation loop by PDK1, and Serine 473 (S473 in AKT1) in the C-terminal hydrophobic motif by the mechanistic target of rapamycin complex 2 (mTORC2).[1][7][8][10]

Isoform-Specific Roles in Cell Survival and Apoptosis

While often studied as a single entity, the three AKT isoforms possess distinct functions. The relative importance of each isoform is highly context- and cell-type-specific.[4][5]

AKT1

AKT1 is broadly expressed and is considered the principal isoform regulating cell survival and inhibiting apoptosis in many contexts.[1][11] Knockout studies in mice have shown that a lack of AKT1 results in smaller body size and increased apoptosis in certain tissues.[1]

-

Anti-Apoptotic Mechanisms: AKT1 promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. A key target is the Bcl-2 family member Bad.[9][12] Phosphorylation of Bad by AKT1 causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[12] AKT1 can also suppress apoptosis by inhibiting the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway.[9][13] Furthermore, AKT1 can repress p53-dependent apoptosis pathways, including the transcriptional upregulation of the pro-apoptotic BH3-only protein Puma.[11]

AKT2

AKT2 is most famously known for its role in insulin signaling and glucose metabolism.[1] However, its role in cell survival is more complex and can be pro- or anti-apoptotic depending on the cellular context and the nature of the apoptotic stimulus.

-

Context-Dependent Functions: In some cancer cell lines, such as the IGROV1 ovarian cancer line, AKT2 plays a major role in cell proliferation, but no single isoform is essential for survival, suggesting functional redundancy.[4][5] Conversely, in non-small cell lung cancer (NSCLC) cells, knockdown of AKT2 leads to the cleavage of the anti-apoptotic protein MCL-1, collapse of the mitochondrial membrane potential, and activation of the caspase cascade, indicating a pro-survival role.[14] Interestingly, in response to UV irradiation, AKT2, but not AKT1, is required for cell survival by inhibiting the activation of the stress-activated protein kinases JNK and p38.[15] In some cardiac ischemia models, AKT2 inhibition was found to block the translocation of apoptosis-inducing factor (AIF) and endonuclease G (EndoG) to the nucleus, suggesting a role in caspase-independent cell death pathways.[6]

AKT3

AKT3 expression is most prominent in the brain and skin.[1] Its role in apoptosis is less universally defined than AKT1's but is critical in specific cell types.

-

Specialized Roles: In mouse embryonic stem cells (ESCs), AKT3, but not AKT1 or AKT2, is specifically responsible for cell survival and proliferation.[16][17] Inhibition of AKT3 in ESCs leads to apoptosis and is associated with the nuclear accumulation of the tumor suppressor p53 and the activation of its downstream targets.[16][17] In some cancer contexts, such as triple-negative breast cancer (TNBC) and melanoma, AKT3 is frequently amplified or activated, suggesting it plays a significant pro-survival role in these malignancies.

Quantitative Analysis of Isoform-Specific Effects on Apoptosis

The differential roles of AKT isoforms can be quantified by measuring the induction of apoptosis following isoform-specific knockdown. The data clearly show that the requirement for specific AKT isoforms for survival is highly dependent on the cell line.

| Cell Line | Cancer Type | siRNA Target | Apoptosis Induction (% Sub-G1 Population) | Key Finding | Reference |

| ZR-75 | Breast Cancer | Control | ~5% | AKT1 is the dominant survival isoform in this cell line.[4] | [4] |

| siAKT1 | ~25% | ||||

| siAKT2 | ~5% | ||||

| siAKT3 | ~5% | ||||

| siAKT1+2+3 | ~25% | ||||

| IGROV1 | Ovarian Cancer | Control | ~4% | All three isoforms contribute to survival; knockdown of a single isoform is insufficient to induce significant apoptosis.[4] | [4] |

| siAKT1 | ~6% | ||||

| siAKT2 | ~8% | ||||

| siAKT3 | ~5% | ||||

| siAKT1+2+3 | ~20% | ||||

| LnCap | Prostate Cancer | Control | ~2% | Knockdown of both AKT1 and AKT2 has a greater apoptotic effect than individual knockdowns.[4] | [4][18] |

| siAKT1 | ~10% | ||||

| siAKT2 | ~12% | ||||

| siAKT1+2 | ~22% |

Note: Apoptosis percentages are approximate values derived from published graphical data for illustrative purposes.

Experimental Methodologies

Investigating the isoform-specific functions of AKT requires precise and robust experimental techniques. Below are detailed protocols for key experiments.

Protocol 1: siRNA-Mediated Knockdown of AKT Isoforms

This method reduces the expression of a specific AKT isoform by targeting its mRNA for degradation.[2]

Objective: To transiently silence the expression of AKT1, AKT2, or AKT3 to study the functional consequences on cell survival and apoptosis.

Materials:

-

Human tumor cell line of interest (e.g., ZR-75, IGROV1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

6-well tissue culture plates

-

AKT isoform-specific siRNAs and a non-targeting control siRNA (20 µM stocks)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Reduced-serum medium (e.g., Opti-MEM)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer for Western blot

-

Antibodies for Western blot (anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-PARP, anti-β-actin)

Procedure:

-

Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium. Ensure cells are ~50-60% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 20-50 pmol of siRNA (e.g., 1-2.5 µL of a 20 µM stock) into 100 µL of Opti-MEM. Mix gently.[2] b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.[2] c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[2]

-

Transfection: Add the 200 µL siRNA-lipid complex drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-96 hours. The optimal time will depend on the cell line and the stability of the AKT protein.[19]

-

Harvesting and Analysis: a. For Western Blot: After incubation, wash cells with ice-cold PBS and lyse them. Perform Western blot analysis to confirm the specific knockdown of the targeted AKT isoform and to analyze downstream markers (e.g., phosphorylation of substrates like GSK3β or cleavage of PARP as an apoptosis marker).[4][20] b. For Apoptosis Assay: Harvest cells (including any floating cells in the medium) for analysis by an apoptosis assay (see Protocol 2).

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[21]

Principle: In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these cells.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[21][22]

Materials:

-

Cells harvested from the experiment (see Protocol 1)

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

-

Cold PBS

-

Distilled water

-

Flow cytometer

Procedure:

-

Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with distilled water (1 part buffer to 9 parts water).[23]

-

Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from a single well.

-

Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant. Wash the cells twice with cold PBS, centrifuging between washes.[21]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[23]

-

Staining: a. Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

-

Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[24] b. Analyze the cells by flow cytometry as soon as possible. c. Interpretation:

Therapeutic Implications and Conclusion

The distinct and non-redundant roles of AKT isoforms in cell survival and apoptosis have profound implications for drug development. While pan-AKT inhibitors have been developed, their broad activity can lead to toxicity due to the essential roles of isoforms like AKT2 in normal metabolic processes. The cell-type specific dependency on a particular AKT isoform for survival, as seen with AKT1 in ZR-75 breast cancer cells, suggests that isoform-selective inhibitors could offer a wider therapeutic window with fewer side effects.[4][5]

References

- 1. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AKT2 Blocks Nucleus Translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) While Promoting Caspase Activation during Cardiac Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Phospho-Form Specific Substrates of Protein Kinase B (AKT1) [frontiersin.org]

- 9. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Akt1 is the principal Akt isoform regulating apoptosis in limiting cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis - Wikipedia [en.wikipedia.org]

- 13. rupress.org [rupress.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. kumc.edu [kumc.edu]

A Technical Guide to the Structural Biology of the AKT Kinase Domain for Drug Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structural biology of the AKT kinase domain, a critical node in cellular signaling and a prominent target for therapeutic intervention, particularly in oncology. We will delve into the architectural features of AKT, its activation mechanism, and the structural basis for inhibitor design. This document also includes detailed experimental protocols and quantitative data to support research and development efforts.

Introduction to AKT Kinase

AKT, also known as Protein Kinase B (PKB), is a family of serine/threonine-specific protein kinases that play a central role in regulating fundamental cellular processes, including cell survival, growth, proliferation, metabolism, and angiogenesis. The AKT signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a highly attractive target for drug development.

The AKT family comprises three highly conserved isoforms in mammals: AKT1, AKT2, and AKT3, each encoded by distinct genes. While they share a high degree of sequence homology, the isoforms have both overlapping and distinct functions. AKT1 is ubiquitously expressed and is a key mediator of cell survival and growth. AKT2 is predominantly found in insulin-responsive tissues like muscle and fat, where it regulates glucose homeostasis. AKT3 is primarily expressed in the brain and skin. Dysregulation of AKT activity is implicated in a host of diseases, including cancer, diabetes, and cardiovascular conditions.

Structural Architecture of the AKT Kinase

AKT kinases are multi-domain proteins consisting of three primary functional regions: an N-terminal Pleckstrin Homology (PH) domain, a central kinase (or catalytic) domain, and a C-terminal regulatory tail containing a hydrophobic motif.

-

Pleckstrin Homology (PH) Domain: This domain, comprising approximately 120 amino acids, is crucial for recruiting AKT to the plasma membrane. It specifically binds to the lipid second messengers phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol (3,4)-bisphosphate (PIP2), which are generated by phosphoinositide 3-kinase (PI3K).

-

Kinase Domain: The catalytic domain is responsible for the enzymatic activity of AKT, transferring the gamma-phosphate from ATP to serine or threonine residues on substrate proteins. Structurally, the kinase domain adopts a canonical two-lobed architecture:

-

N-terminal Lobe (N-lobe): Primarily composed of β-sheets, it is involved in binding and orienting ATP.

-

C-terminal Lobe (C-lobe): Larger and predominantly α-helical, it binds the peptide substrate and participates in catalysis. The ATP-binding cleft is located at the interface between these two lobes.

-

-

Regulatory C-terminal Tail: This region contains a conserved hydrophobic motif that is essential for full kinase activation.

In its inactive state, AKT exists in an autoinhibited conformation where the PH domain makes intramolecular contact with the kinase domain, effectively locking the enzyme in a closed, non-functional state. This "PH-in" conformation prevents substrate access and catalysis.

The PI3K/AKT Signaling Pathway and Activation Mechanism

The activation of AKT is a tightly regulated, multi-step process initiated by extracellular signals like growth factors or insulin.

-

Receptor Activation: Growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to their dimerization and autophosphorylation.

-

PI3K Activation: The activated RTK recruits and activates PI3K.

-

PIP3 Generation: PI3K phosphorylates PIP2 at the plasma membrane to generate the second messenger PIP3.

-

Membrane Recruitment: Both AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1), are recruited to the plasma membrane via their PH domains binding to PIP3.

-

Conformational Change: This membrane localization induces a conformational shift in AKT from the autoinhibited "PH-in" state to an open "PH-out" conformation.

-

Phosphorylation Events: The conformational change exposes two key phosphorylation sites:

-

Threonine 308 (Thr308) in the activation loop of the kinase domain is phosphorylated by PDK1, leading to partial activation.

-

Serine 473 (Ser473) in the C-terminal hydrophobic motif is phosphorylated by the mTORC2 complex, which is required for full enzymatic activity.

-

Once fully activated, AKT can dissociate from the membrane and phosphorylate a wide array of downstream substrates in the cytoplasm and nucleus, regulating their activity and promoting cellular responses. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thus terminating the signal.

Unveiling Nature's Arsenal: A Technical Guide to Identifying Novel Natural Inhibitors of AKT1

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT1 is a critical node in cellular signaling, frequently hyperactivated in a multitude of cancers, promoting cell survival, proliferation, and therapeutic resistance. The quest for potent and specific AKT1 inhibitors has led researchers to explore the vast chemical diversity of natural products. This technical guide provides an in-depth overview of the methodologies and findings in the identification of novel natural inhibitors targeting AKT1, presenting data in a structured format for comparative analysis and offering detailed experimental protocols.

Quantitative Data Summary of Natural AKT1 Inhibitors

The following table summarizes the quantitative data for various natural compounds identified as potential AKT1 inhibitors, primarily through in silico screening and subsequent experimental validation. This data facilitates a comparative analysis of their inhibitory potential.

| Compound Name/ID | Natural Source/Database | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 Value | Cell Line | Key Findings & Citation |

| Andropanoside (ZINC000049872065) | ZINC15 Database | - | - | ~10 µmol/L (for AKT1 expression inhibition) | MG63 (Osteosarcoma) | Identified through virtual screening and demonstrated inhibition of MG63 cell proliferation and AKT1 expression.[1][2] |

| Neoandrographolide (ZINC000021992902) | ZINC15 Database | - | - | ~10 µmol/L (for AKT1 expression inhibition) | MG63 (Osteosarcoma) | Discovered via computational screening and confirmed to inhibit MG63 cell proliferation and AKT1 expression.[1][2] |

| STL1 (ZINC2429155) | ZINC Database | ~ -10 | ~ 1-2 µM | - | HG3 (Leukemia) | Computationally selected and experimentally validated to inhibit AKT activation.[3][4] |

| AC1 (ZINC1447881) | ZINC Database | ~ -9 to -10 | ~ 1-2 µM | - | HG3 (Leukemia) | Identified through in silico screening, but did not show clear inhibition of AKT activation in experimental assays.[3][4] |

| 4-Carboxy imidazole | IMPPAT Database | - | - | - | Prostate Cancer Cells (in silico) | Identified as a promising candidate through virtual screening and molecular dynamics simulations with good drug-like properties.[5] |

| Balanol Analog 2 | Drugbank | - | - | - | Prostate Cancer Cells (in silico) | Showed favorable binding interactions in silico, but raised some potential metabolic concerns.[5] |

| Tehranolide | Phytochemical | -9.22 | 173.21 nM | - | - | Predicted as the best docking interacting ligand against AKT1 among the studied compounds.[6] |

| Isoliquiritigenin | Phytochemical | - | - | - | - | Identified as a potential AKT1 inhibitor through molecular docking studies.[6] |

| -Shogaol | Ginger root | - | - | - | Various cancer cell lines | Directly targets AKT1 and AKT2, suppressing cell growth.[3][6] |

| Theophylline | Phytochemical | - | - | - | - | Shown to have potential interactions with AKT1 in docking studies.[6] |

| Kaempferol 3-rutinoside-4'-glucoside | Flavonoid | -11.53 | 4.98 nM | 88.8 μM | MCF-7 (Breast Cancer) | Exhibited superior binding affinity to the AKT1 ATP-binding site compared to a reference inhibitor in silico and showed cell viability reduction.[7] |

| Mollugin | Rubia cordifolia | - | - | - | Various cancer cell lines | Exhibits anticancer effects by targeting the PI3K/Akt/mTOR pathway.[8] |

| Oridonin | Rabdosia rubescens | - | - | - | Esophageal squamous cell carcinoma cells | Acts as an ATP competitive inhibitor of AKT1 and AKT2.[3] |

| Herbacetin | Ramose scouring rush herb, flaxseed | - | - | - | Squamous cell carcinoma and melanoma cells | Behave as a dual inhibitor of ornithine decarboxylase (ODC) and AKT1/2.[3] |

| Iturin A | Marine Bacterium | - | - | 7.98 - 26.29 µM | Various breast cancer cell lines | Induces antiproliferative and apoptotic effects through Akt inhibition.[9] |

| Dihydroaustrasulfone alcohol | Marine Soft Coral | - | - | - | - | Inhibited the PI3K/AKT pathway.[9] |

| SZ-685C | Marine Fungi | - | - | - | PC3 (Prostate Cancer) | Demonstrated cytotoxic effects via the Akt/FOX0 pathway.[10] |

| Sphingadienes | Soy, Aquatic Plants | - | - | - | Colon cancer cells | Inhibit the PI3K/Akt pathway by blocking Akt translocation.[11] |

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.

Caption: The PI3K/AKT1/mTOR signaling pathway and the inhibitory action of natural compounds on AKT1.

Caption: A generalized experimental workflow for the identification and validation of natural AKT1 inhibitors.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently cited in the identification and validation of natural AKT1 inhibitors.

In Silico Screening and Molecular Docking

This protocol outlines a general approach for the computational identification of potential natural inhibitors.

-

Objective: To identify natural compounds from databases that are predicted to bind to the active site of AKT1 with high affinity.

-

Materials:

-

A 3D structure of human AKT1 (can be obtained from the Protein Data Bank - PDB).

-

A database of natural product compounds (e.g., ZINC15, IMPPAT).

-

Molecular docking software (e.g., AutoDock, LibDock in Discovery Studio).

-

Software for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

-

Software for molecular dynamics (MD) simulations.

-

-

Protocol:

-

Receptor Preparation: Prepare the AKT1 protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket, often based on a co-crystallized known inhibitor.[12]

-

Ligand Preparation: Prepare the 3D structures of the natural compounds from the selected database.

-

Virtual Screening: Perform a high-throughput virtual screening of the natural product library against the defined binding pocket of AKT1 using a docking program like LibDock.[1][12] Rank the compounds based on their docking scores.

-

Molecular Docking: Take the top-scoring compounds from the virtual screening and perform more accurate molecular docking using software like AutoDock to predict the binding poses and calculate the binding free energy (ΔG) and inhibition constant (Ki).[3][6]

-

ADMET Prediction: Analyze the drug-likeness and pharmacokinetic properties of the top-ranked compounds by predicting their ADMET properties.[1][3]

-

Molecular Dynamics (MD) Simulations: For the most promising candidates, perform MD simulations to assess the stability of the protein-ligand complex over time in a simulated physiological environment.[1][5]

-

Cell Viability and Proliferation Assays (CCK8 and MTT)

These colorimetric assays are used to assess the effect of the identified natural compounds on the viability and proliferation of cancer cells.

-

Objective: To determine the concentration-dependent effect of a natural compound on cancer cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., MG63, MCF-7).

-

Complete cell culture medium.

-

96-well plates.

-

The natural compound to be tested.

-

Cell Counting Kit-8 (CCK8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent.

-

Microplate reader.

-

-

Protocol (CCK8 Assay Example):

-

Cell Seeding: Seed the cancer cells into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the natural compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control.

-

CCK8 Addition: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

AKT1 Expression and Activity Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of total AKT1 or its phosphorylated (active) form in cell lysates.

-

Objective: To determine if the natural compound affects the expression or phosphorylation of AKT1 in cancer cells.

-

Materials:

-

Cancer cells treated with the natural compound.

-

Cell lysis buffer.

-

Protein quantification assay kit (e.g., BCA assay).

-

ELISA kit specific for total AKT1 or phosphorylated AKT1 (p-AKT1).

-

Microplate reader.

-

-

Protocol:

-

Cell Lysis: After treating the cells with the compound, wash them with PBS and lyse them using a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific AKT1 or p-AKT1 ELISA kit. This typically involves adding a standardized amount of protein from each sample to the antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of AKT1 or p-AKT1 in each sample. Compare the levels in treated cells to the control cells.[1]

-

This guide provides a foundational understanding for researchers venturing into the discovery of natural AKT1 inhibitors. The combination of robust in silico methods for initial screening followed by rigorous in vitro validation is crucial for identifying promising lead compounds for further preclinical and clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Discovery of Natural and Synthetic Inhibitors Targeting AKT1 in Prostate Cancer | Sciety [sciety.org]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Systematic Review of Recently Reported Marine Derived Natural Product Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Akt in Regulating Cellular Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in a signaling pathway that is crucial for regulating a multitude of cellular processes, including metabolism, growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/Akt pathway is a hallmark of various diseases, including cancer and metabolic syndrome, making it a highly sought-after target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of Akt's pivotal role in orchestrating cellular metabolism. It details the upstream activation mechanisms and the downstream signaling cascades through which Akt governs glucose, lipid, and protein metabolism. Furthermore, this document furnishes detailed experimental protocols for key assays used to investigate the Akt pathway and presents quantitative data in a structured format to facilitate understanding and further research.

The PI3K/Akt Signaling Pathway: An Overview

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a highly conserved signaling cascade activated by a variety of extracellular stimuli, including growth factors (e.g., insulin, IGF-1), cytokines, and hormones.[1][3][5]

1.1. Upstream Activation: Activation is typically initiated by the binding of a ligand to its corresponding receptor tyrosine kinase (RTK) on the cell surface.[6] This binding event triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][7] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin-homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[1][6]

At the membrane, Akt is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1.[1] Full activation of Akt requires a second phosphorylation event at serine 473 (Ser473), a step mediated by the mTOR Complex 2 (mTORC2).[1][8] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[5][9]

Akt's Role in Glucose Metabolism

Akt is a central regulator of glucose homeostasis, promoting glucose uptake, utilization (glycolysis), and storage (glycogen synthesis) while inhibiting glucose production (gluconeogenesis).[10][11][12]

2.1. Glucose Uptake and Glycolysis: Activated Akt stimulates the translocation of glucose transporter 4 (GLUT4) in muscle and adipose tissue and glucose transporter 1 (GLUT1) in other cells to the plasma membrane, thereby increasing glucose uptake from the bloodstream.[10][13] Akt promotes glycolysis through several mechanisms:

-

Hexokinase (HK): Akt can promote the association of HK2 with mitochondria, which increases its activity and directs glucose-6-phosphate towards glycolysis.[10]

-

Phosphofructokinase (PFK): Akt activates PFK2, which produces Fructose-2,6-bisphosphate, a potent allosteric activator of PFK1, a key rate-limiting enzyme in glycolysis.[14]

-

MYC and HIF-1α: Akt can indirectly upregulate glycolytic enzymes by modulating the expression of transcription factors like MYC and HIF-1α.[3][15]

2.2. Glycogen Synthesis: Akt promotes the conversion of glucose into glycogen for storage by phosphorylating and inactivating Glycogen Synthase Kinase 3 (GSK3).[10][16] In its active state, GSK3 phosphorylates and inhibits Glycogen Synthase (GS). Therefore, by inhibiting GSK3, Akt leads to the dephosphorylation and activation of GS, enhancing glycogen synthesis.[17][18]

2.3. Gluconeogenesis: In the liver, Akt suppresses the production of new glucose by phosphorylating and promoting the cytoplasmic sequestration of the Forkhead Box O1 (FOXO1) transcription factor.[17][19] When active in the nucleus, FOXO1 drives the expression of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). Akt-mediated phosphorylation of FOXO1 excludes it from the nucleus, thus shutting down the expression of these genes and inhibiting gluconeogenesis.[2][17]

Akt's Role in Lipid Metabolism

Akt signaling promotes the synthesis of lipids (lipogenesis) and can inhibit their breakdown (lipolysis), thereby contributing to energy storage and the generation of building blocks for membranes.[11][20]

3.1. Lipogenesis: The PI3K/Akt pathway stimulates lipogenesis primarily through the mTORC1-SREBP1c axis.[20][21]

-

ATP Citrate Lyase (ACLY): Akt can activate ACLY, an enzyme that converts citrate into acetyl-CoA in the cytoplasm, providing the essential precursor for fatty acid synthesis.[18]

-

Sterol Regulatory Element-Binding Protein 1 (SREBP1): Akt activation leads to the activation of mTORC1, which in turn promotes the processing and nuclear translocation of SREBP1.[20][21] Nuclear SREBP1 is a master transcriptional regulator that upregulates the expression of numerous lipogenic genes, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[20]

3.2. Lipolysis: Akt signaling can inhibit the breakdown of triglycerides. This is achieved through the activation of phosphodiesterase 3B (PDE3B), which degrades cyclic AMP (cAMP).[2] Lower levels of cAMP lead to the inactivation of Protein Kinase A (PKA) and subsequently reduce the phosphorylation and activity of hormone-sensitive lipase (HSL), a key enzyme in lipolysis.[2][22]

Akt's Role in Protein Metabolism

Akt is a potent stimulator of protein synthesis and an inhibitor of protein degradation, thereby promoting an anabolic state that leads to cell growth and proliferation.[23][24]

4.1. Protein Synthesis: The primary mechanism by which Akt stimulates protein synthesis is through the activation of mTORC1.[16]

-

TSC Complex Inhibition: Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC1/TSC2), which is a negative regulator of mTORC1.[14] Inhibition of the TSC complex allows mTORC1 to become active.

-

mTORC1 Downstream Targets: Active mTORC1 then phosphorylates two key downstream effectors to promote translation:

-

Ribosomal protein S6 kinase 1 (S6K1): S6K1 phosphorylation enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[16]

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 by mTORC1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[16]

-

4.2. Protein Degradation: Akt can inhibit protein degradation, contributing to an increase in cell size and mass.[24] This is achieved, in part, through mTOR-independent pathways. Akt-mediated phosphorylation of FOXO transcription factors prevents them from entering the nucleus, where they would otherwise promote the expression of genes involved in proteolysis, such as the ubiquitin ligases Atrogin-1 and MuRF1.[23]

Quantitative Data Summary

The following table summarizes quantitative findings from studies investigating the effects of Akt on cellular metabolism and growth.

| Parameter Measured | Cell Line / Model | Effect of Akt Activation / Inhibition | Quantitative Change | Citation(s) |

| Cell Size (Forward Scatter) | MCF-7 breast cancer cells | Expression of active Akt3 | ~20% increase | [24] |

| Cell Size | H4IIE rat hepatoma cells | Activation of MER-Akt | ~Twofold increase | [24] |

| Akt-induced Cell Size Increase | H4IIE rat hepatoma cells | Treatment with rapamycin (mTOR inhibitor) | ~70% inhibition | [24] |

| Glucose Uptake (2-DOG) | IL-3-dependent cells | Expression of constitutively active Akt (mAkt) | Significant increase post IL-3 withdrawal | [13] |

| Protein Degradation | H4IIE rat hepatoma cells | Activation of MER-Akt | Inhibition comparable to insulin treatment | [24] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the Akt signaling pathway. Below are protocols for key experiments.

6.1. Protocol 1: Western Blot for Akt Phosphorylation

This method is used to determine the activation state of Akt by detecting its phosphorylation at key residues (Ser473 and Thr308).

-

Objective: To quantify the ratio of phosphorylated Akt (p-Akt) to total Akt in cell lysates.

-

Experimental Workflow:

-

Detailed Steps:

-

Cell Culture and Treatment: Seed cells (e.g., Bel-7402) in 6-well plates. Once they reach 70-80% confluency, serum-starve overnight to lower basal Akt activity. Treat with specific concentrations of an inhibitor or vehicle control for a set time (e.g., 2-4 hours), then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.[25]

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[26]

-

Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.[25]

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Denature proteins by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[27]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[27]

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., rabbit anti-p-Akt Ser473) overnight at 4°C.[27]

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[27]

-

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[25]

-

Analysis: Quantify band intensities using software like ImageJ. To normalize, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH). The ratio of p-Akt to total Akt indicates the level of pathway activation.[25][26]

-

6.2. Protocol 2: In Vitro Akt Kinase Activity Assay

This assay directly measures the enzymatic activity of Akt from a cell or tissue lysate by assessing its ability to phosphorylate a known substrate.

-

Objective: To measure the phosphotransferase activity of immunoprecipitated Akt.

-

Detailed Steps:

-

Lysate Preparation: Prepare lysates from treated/untreated cells or tissues using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[27]

-

Immunoprecipitation (IP) of Akt:

-

To 200-500 µg of protein lysate, add 2-4 µg of an Akt-specific antibody (one that does not block the active site).[27]

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

Add protein A/G agarose beads and rotate for another 1-2 hours at 4°C to capture the antibody-Akt complex.[27]

-

Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with a kinase assay buffer to remove non-specific proteins.[27]

-

-

In Vitro Kinase Reaction:

-

Analysis of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot as described above (Protocol 6.1), using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β Ser21/9). The intensity of the phosphorylated substrate band is proportional to the Akt kinase activity in the original lysate.

-

-

6.3. Protocol 3: Cellular Metabolism Assays

These assays measure key metabolic outputs to determine the functional consequences of Akt signaling.

-

Objective: To measure rates of glucose uptake, glycolysis, and mitochondrial respiration.

-

Methods:

-

Glucose Uptake Assay:

-

Culture cells and treat with inhibitors or stimuli as required.

-

Wash cells and incubate them in a glucose-free medium.

-

Add a radiolabeled or fluorescent glucose analog, such as 2-deoxy-D-[³H]glucose (2-DOG) or a fluorescent derivative.[13]

-

After a short incubation period, wash the cells with ice-cold PBS to stop uptake.

-

Lyse the cells and measure the amount of internalized analog using a scintillation counter or fluorescence plate reader.[13]

-

-

Extracellular Acidification Rate (ECAR) for Glycolysis:

-

The Seahorse XF Analyzer is a standard instrument for this measurement.[28] It measures the rate at which cells release protons (acid) into the medium, which is an indicator of lactate production from glycolysis.

-

Seed cells in a Seahorse XF cell culture microplate.

-

The instrument performs a "glycolysis stress test" by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor to force maximum glycolysis), and 2-DG (a glycolysis inhibitor) to determine key glycolytic parameters.[28][29]

-

-

Oxygen Consumption Rate (OCR) for Mitochondrial Respiration:

-

The Seahorse XF Analyzer also measures OCR as a readout of mitochondrial function.[28]

-

A "mito stress test" is performed by sequentially injecting oligomycin, FCCP (a protonophore that uncouples respiration), and rotenone/antimycin A (Complex I and III inhibitors) to determine basal respiration, ATP-linked respiration, and maximal respiratory capacity.[28][29]

-

-

Conclusion

The Akt signaling pathway is a master regulator of cellular metabolism, intricately balancing anabolic and catabolic processes to meet the cell's needs for energy, growth, and survival. By promoting the uptake and utilization of glucose, stimulating the synthesis of lipids and proteins, and inhibiting catabolic processes like gluconeogenesis and proteolysis, Akt plays a fundamental role in physiological homeostasis.[12][18] Its frequent hyperactivation in cancer highlights its role in reprogramming metabolism to support malignant progression.[3][15] A thorough understanding of this pathway, facilitated by the robust experimental techniques detailed herein, is paramount for researchers and drug development professionals aiming to devise novel therapeutic strategies for a host of human diseases.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Akt: A Potential Drug Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. AKT-mTOR Signaling | GeneTex [genetex.com]

- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]